CRBN Binding Affinity and Ligand Efficiency Compared to Thalidomide and Unsubstituted Phenyl Glutarimide
In a head-to-head fluorescence polarization assay using a Cy5-conjugated lenalidomide probe, 1-(4-methoxyphenyl)piperidine-2,6-dione (compound 2b) exhibited a CRBN IC₅₀ of 3.15 μM, which is moderately lower than thalidomide (IC₅₀ = 1.28 μM) and the unsubstituted phenyl glutarimide 2a (IC₅₀ = 2.19 μM) [1]. Despite the slight reduction in absolute potency, the 4-methoxy analog demonstrated a high ligand efficiency (LE = 0.48) that exceeds the range observed for classical IMiDs (LE = 0.38–0.45), indicating favorable binding thermodynamics per heavy atom [2]. The (R)-enantiomer of the 4-methoxy compound displayed improved CRBN IC₅₀ of 1.41 μM, whereas the (S)-enantiomer was essentially inactive (IC₅₀ > 25 μM), establishing a defined chiral preference that is not observed in racemic thalidomide formulations [3].
| Evidence Dimension | CRBN binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 3.15 ± 0.248 μM (racemic); 1.41 μM ((R)-enantiomer) |
| Comparator Or Baseline | Thalidomide: 1.282 ± 0.883 μM; Unsubstituted PG (2a): 2.191 ± 1.608 μM |
| Quantified Difference | 2.46-fold lower affinity than thalidomide; 1.44-fold lower than unsubstituted PG; (R)-enantiomer is >17-fold more potent than (S)-enantiomer |
| Conditions | Fluorescence polarization assay using Cy5-conjugated lenalidomide probe; compounds tested as racemates unless otherwise specified |
Why This Matters
This compound provides a defined CRBN binding profile with high ligand efficiency and a tunable 4-methoxy handle for linker conjugation, enabling rational PROTAC design with predictable target engagement.
- [1] Min J, et al. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angew Chem Int Ed Engl. 2021;60(51):26663-26670. Table 1: CRBN IC₅₀ values for 2b, thalidomide, and 2a. View Source
- [2] Min J, et al. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angew Chem Int Ed Engl. 2021;60(51):26663-26670. Ligand efficiency comparison: PG analogues LE = 0.48–0.64 vs IMiDs LE = 0.38–0.45. View Source
- [3] Min J, et al. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angew Chem Int Ed Engl. 2021;60(51):26663-26670. (R)-2b IC₅₀ = 1.41 μM; (S)-2b IC₅₀ > 25 μM. View Source
